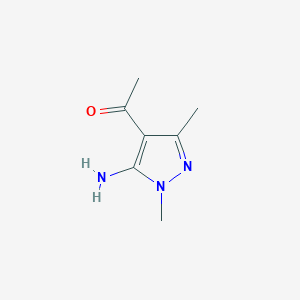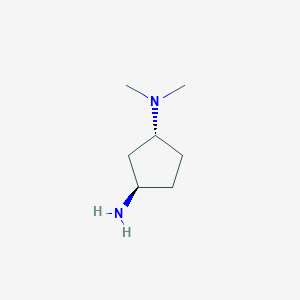
4-Fluoro-3-methylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methylthiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiophene ring with a carboxylic acid and a fluorine atom attached to it. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in detail in
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-methylthiophene-2-carboxylic acid is not well understood. However, it is believed that its unique chemical structure allows it to interact with various biological molecules, including enzymes and receptors. This interaction may result in the modulation of various biochemical pathways, leading to its potential applications in various fields.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Fluoro-3-methylthiophene-2-carboxylic acid are not well studied. However, it has been reported that this compound may have anti-inflammatory and analgesic properties. It has also been reported to have potential antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Fluoro-3-methylthiophene-2-carboxylic acid in lab experiments include its unique chemical structure, which allows for the synthesis of various pharmaceuticals, agrochemicals, and materials science research. Its potential applications in catalysis and material science also make it a valuable compound for research. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are numerous future directions for the research of 4-Fluoro-3-methylthiophene-2-carboxylic acid. Some of these include:
1. Further investigation into the mechanism of action of this compound.
2. Exploration of its potential applications in drug discovery and development.
3. Investigation of its potential applications in material science research.
4. Investigation of its potential applications in catalysis.
5. Exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and pain.
Conclusion:
In conclusion, 4-Fluoro-3-methylthiophene-2-carboxylic acid is a unique chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 4-Fluoro-3-methylthiophene-2-carboxylic acid involves the reaction of 4-fluoro-3-methylthiophene-2-carbonyl chloride with sodium hydroxide in the presence of water. The reaction yields 4-Fluoro-3-methylthiophene-2-carboxylic acid as the final product. This synthesis method has been reported in various research articles and has been optimized for the production of high-quality 4-Fluoro-3-methylthiophene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methylthiophene-2-carboxylic acid has various scientific research applications due to its unique chemical structure. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials science research. It has also been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and material science.
Propiedades
Número CAS |
187962-16-9 |
|---|---|
Nombre del producto |
4-Fluoro-3-methylthiophene-2-carboxylic acid |
Fórmula molecular |
C6H5FO2S |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-fluoro-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5FO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9) |
Clave InChI |
KCTKTYADQWAXNB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1F)C(=O)O |
SMILES canónico |
CC1=C(SC=C1F)C(=O)O |
Sinónimos |
2-Thiophenecarboxylicacid,4-fluoro-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)




![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)



